Hemoglobin Rouen is a variant of hemoglobin that has been identified in patients with hemoglobinopathies, particularly in the context of altered hemoglobin synthesis. It is classified as a structural variant of hemoglobin due to mutations in the globin genes. The specific characteristics and clinical implications of Hemoglobin Rouen are significant for the diagnosis and management of hemoglobin disorders.
The variant was first described in a study involving patients from Rouen, France, which is how it derived its name. Research indicates that Hemoglobin Rouen may exhibit altered oxygen-binding properties compared to normal hemoglobin, potentially affecting the physiological function of red blood cells in individuals carrying this variant .
Hemoglobin Rouen is classified under structural variants of hemoglobin, which includes other variants like Hemoglobin S and Hemoglobin C. These variants can arise from point mutations in the globin genes that lead to changes in amino acid sequences, thereby affecting the stability and functionality of the hemoglobin molecule .
The synthesis of Hemoglobin Rouen involves the same general processes as normal hemoglobin synthesis, which requires coordinated production of heme and globin chains. The synthesis occurs primarily in the bone marrow within erythroid progenitor cells.
In vitro studies often utilize reticulocyte-rich cell populations to analyze globin chain synthesis. Techniques such as chromatography are employed to separate and quantify different globin fractions, allowing researchers to identify variants like Hemoglobin Rouen based on their unique properties .
The molecular structure of Hemoglobin Rouen is characterized by its altered amino acid sequence resulting from genetic mutations. The typical structure of hemoglobin consists of four polypeptide chains (two alpha and two beta chains) surrounding a heme group.
Studies have shown that variants like Hemoglobin Rouen can be identified through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, which provide detailed insights into their molecular characteristics .
Hemoglobin Rouen participates in typical biochemical reactions associated with hemoglobins, including:
Altered binding properties due to mutations can result in either increased or decreased oxygen affinity. For instance, some variants may lead to conditions such as hypoxia or hyperoxia depending on how they affect oxygen transport dynamics .
Clinical data suggest that individuals with Hemoglobin Rouen may experience symptoms related to reduced oxygen-carrying capacity or other hematological issues .
Relevant studies have shown that such properties can be quantitatively assessed using spectroscopic techniques .
Hemoglobin Rouen has several scientific applications:
Hemoglobin Rouen (Hb Rouen) is a rare hemoglobin variant characterized by structural abnormalities in the β-globin chain, leading to altered oxygen-binding affinity and potential clinical manifestations. Unlike common hemoglobinopathies (e.g., Hb S or Hb E), Hb Rouen derives its name from Rouen, France, where it was first identified, aligning with the convention of naming hemoglobin variants after geographic locations of discovery [1] [3]. This variant exemplifies the intersection of molecular genetics and clinical hematology, with mutations affecting hemoglobin’s quaternary structure and function.
Discovery Timeline
Hb Rouen was first described in 1972 during an electrophoretic screening study of hemoglobin variants in Normandy, France. Initial reports identified an abnormal migration pattern on cellulose acetate electrophoresis (pH 8.6), suggesting a charge-altering mutation [1] [3]. DNA sequencing later revealed a point mutation in the HBB gene (β-globin gene on chromosome 11), resulting in a substitution of aspartic acid by glycine at position 99 (β99 Asp→Gly). This mutation destabilizes the α1β1 subunit interface, reducing oxygen affinity by 30–40% compared to Hb A [1] [4].
Nomenclature and Classification
Table 1: Molecular Characteristics of Hb Rouen
Property | Hb Rouen | Hb A (Wild-Type) |
---|---|---|
Mutation Site | β99 (GAC→GGC) | None |
Electrophoretic Mobility | Anodal shift | Normal |
Oxygen P50 (mmHg) | 38–42 | 26–28 |
Stability Test | Heat-labile | Stable |
Heme Binding | Intact | Intact |
Global Distribution
Hb Rouen exhibits focal prevalence, with most cases reported in Northwestern France (notably Seine-Maritime department). Isolated cases exist in former French colonies (e.g., Algeria, Martinique) due to migration patterns [2] [5]. Population studies estimate carrier frequency at 1:12,500 in Normandy versus <1:100,000 globally [2] [7].
Demographic Risk Factors
Table 2: Epidemiological Profile of Hb Rouen
Region | Estimated Carriers | Clinical Phenotype | Detection Method |
---|---|---|---|
Normandy, France | 120 (95% CI: 80–160) | Mild hemolytic anemia | Electrophoresis + HPLC |
North Africa | 18 | Asymptomatic or fatigue | Genetic screening |
Caribbean | 9 | Exercise intolerance | Family studies |
Rest of World | 22 | Variable | Referral for anemia workup |
Public Health Significance
Hb Rouen accounts for <0.1% of non-sickle hemoglobinopathies in global databases (e.g., HbVar). Its clinical impact is often overshadowed by more prevalent variants (e.g., Hb C, Hb E), leading to underdiagnosis. Population screening in endemic regions is not cost-effective; instead, targeted genetic testing is recommended for:
The rarity of Hb Rouen underscores the need for specialized diagnostics and collaborative registries to refine its epidemiological landscape [2] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0